1-Methylcyclohexanecarbonyl chloride
Description
Contextualization within Acyl Halide Chemistry
Acyl halides, also known as acid halides, are a class of organic compounds characterized by the presence of a -COX functional group, where X is a halogen. Among these, acyl chlorides are the most commonly utilized in synthetic organic chemistry due to their optimal reactivity and stability. They are considered activated derivatives of carboxylic acids, meaning they are more susceptible to nucleophilic attack than the corresponding carboxylic acid or its other derivatives like esters and amides.
The high reactivity of acyl chlorides stems from the electron-withdrawing nature of both the oxygen and the chlorine atoms bonded to the carbonyl carbon. This creates a significant partial positive charge on the carbonyl carbon, making it a prime target for a wide range of nucleophiles. Common reactions involving acyl chlorides include:
Esterification: Reaction with alcohols to form esters.
Amidation: Reaction with amines to form amides.
Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst to form aryl ketones.
Hydrolysis: Reaction with water to form the corresponding carboxylic acid.
The synthesis of acyl chlorides is most commonly achieved by treating a carboxylic acid with a chlorinating agent. Standard reagents for this transformation include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). For instance, 1-Methylcyclohexanecarbonyl chloride is prepared from its parent carboxylic acid, 1-methylcyclohexanecarboxylic acid. This precursor can be synthesized through various methods, including the carbonation of the Grignard reagent derived from 1-chloro-1-methylcyclohexane (B1295254) orgsyn.org. The subsequent reaction with a chlorinating agent like thionyl chloride converts the carboxylic acid into the more reactive acyl chloride.
Research Significance and Scope of Academic Inquiry
The significance of this compound in academic and industrial research lies in its utility as a synthetic intermediate for the preparation of more complex molecules, particularly those with potential biological activity. The introduction of the lipophilic 1-methylcyclohexyl group can significantly influence the physicochemical properties of a molecule, such as its solubility, metabolic stability, and ability to cross biological membranes.
A notable area of academic inquiry involving this compound is in the field of agrochemicals. Researchers have utilized this compound as a key building block in the synthesis of novel thiourea (B124793) derivatives. By reacting this compound with various substituted aminothioureas, a library of new compounds can be generated and screened for their biological activities. This approach has led to the discovery of molecules with potential pesticidal properties.
While extensive research specifically focused on this compound is not widespread, its application as a synthetic tool is implied in studies where the 1-methylcyclohexanecarbonyl structural motif is present in the final target molecules. The scope of its academic inquiry can be seen as part of the broader exploration of how sterically demanding and lipophilic acyl chlorides can be used to modify the structure and function of bioactive compounds. This includes its potential application in medicinal chemistry for the synthesis of new therapeutic agents, where the introduction of the 1-methylcyclohexyl group could be advantageous for optimizing drug-like properties. The compound's role as a versatile synthetic intermediate ensures its continued relevance in the exploration of new chemical entities with desired biological profiles.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methylcyclohexane-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO/c1-8(7(9)10)5-3-2-4-6-8/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPXIOFWKOIYHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001031503 | |
| Record name | Cyclohexanecarbonyl chloride, 1-methyl- | |
| Source | EPA DSSTox | |
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Molecular Weight |
160.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2890-61-1 | |
| Record name | 1-Methylcyclohexanecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2890-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-1-cyclohexanecarboxylic acid chloride | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002890611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanecarbonyl chloride, 1-methyl- | |
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| Record name | 1-methylcyclohexanecarbonyl chloride | |
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Synthetic Methodologies for 1 Methylcyclohexanecarbonyl Chloride
Carboxylic Acid Precursor Chlorination
The conversion of 1-methylcyclohexanecarboxylic acid to its corresponding acid chloride is the most direct and widely employed synthetic strategy. This transformation replaces the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom, yielding the more reactive acyl chloride. This is typically achieved using specific chlorinating agents, with thionyl chloride and oxalyl chloride being the most prominent.
Thionyl Chloride-Mediated Pathways
The reaction of carboxylic acids with thionyl chloride (SOCl₂) is a classic and effective method for the preparation of acyl chlorides. libretexts.orgmasterorganicchemistry.com When 1-methylcyclohexanecarboxylic acid is treated with thionyl chloride, it is converted into 1-Methylcyclohexanecarbonyl chloride.
The mechanism involves the carboxylic acid's hydroxyl group attacking the sulfur atom of thionyl chloride. This forms a reactive chlorosulfite intermediate. libretexts.orgchemistrysteps.com The subsequent collapse of this intermediate, driven by a nucleophilic attack from the chloride ion, results in the formation of the desired acyl chloride. A significant advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which facilitates their removal from the reaction mixture and simplifies the purification of the final product. masterorganicchemistry.comyoutube.com The reaction is often performed neat or in an inert solvent and may be heated to reflux to ensure completion. orgsyn.orgresearchgate.net
| Reagent | Typical Conditions | Byproducts | Advantages |
| Thionyl Chloride (SOCl₂) | Neat or in inert solvent (e.g., DCM), often with heating/reflux. | SO₂(g), HCl(g) | Gaseous byproducts simplify purification; reagent is cost-effective. |
Oxalyl Chloride-Mediated Routes
Oxalyl chloride ((COCl)₂) serves as another excellent reagent for the synthesis of acyl chlorides from carboxylic acids, including the preparation of this compound. wikipedia.orgchemicalbook.com This method is often considered milder and more selective than using thionyl chloride. wikipedia.org The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (DCM), at or below room temperature. commonorganicchemistry.com
A catalytic amount of N,N-dimethylformamide (DMF) is frequently added to accelerate the reaction. wikipedia.orgcommonorganicchemistry.com The DMF reacts with oxalyl chloride to form the Vilsmeier reagent, an electrophilic iminium salt, which is the true chlorinating agent in the catalytic cycle. wikipedia.org This active species then reacts with the carboxylic acid to produce the acyl chloride. Similar to the thionyl chloride method, the byproducts are all volatile (carbon dioxide, carbon monoxide, and hydrogen chloride), which allows for easy isolation of the product. wikipedia.orgchemicalbook.com
| Reagent | Typical Conditions | Byproducts | Advantages |
| Oxalyl Chloride ((COCl)₂) | Inert solvent (e.g., DCM), room temperature or below, catalytic DMF. | CO₂(g), CO(g), HCl(g) | Mild reaction conditions; high selectivity; volatile byproducts. wikipedia.org |
Alternative Synthetic Approaches
Beyond the standard chlorination of the parent carboxylic acid, other synthetic strategies can be conceptualized for producing this compound. These methods may involve direct functionalization of the hydrocarbon skeleton or the use of organometallic intermediates.
Direct Chlorination Strategies
The direct synthesis of this compound from the parent hydrocarbon, 1-methylcyclohexane, through a one-step direct chlorination and carbonylation process is not a standard or feasible laboratory method. Direct chlorination of an alkane like 1-methylcyclohexane typically proceeds via a free-radical mechanism. quora.com This process generally lacks selectivity and would lead to a mixture of chlorinated isomers at various positions on the cyclohexane (B81311) ring, rather than the specific formation of an acyl chloride at the tertiary carbon. quora.com While industrial processes exist for the direct chlorination of hydrocarbons to produce alkyl chlorides, the selective introduction of a carbonyl chloride group in a single step is mechanistically challenging. google.com
Grignard Reagent-Based Syntheses
A plausible alternative route involves the use of a Grignard reagent. This synthesis would begin with the preparation of the 1-methylcyclohexylmagnesium halide (e.g., chloride or bromide) from the corresponding 1-halo-1-methylcyclohexane and magnesium metal in an ether solvent. libretexts.orgyoutube.com
This organometallic intermediate can then be reacted with a suitable electrophile, such as phosgene (B1210022) (COCl₂), to form the desired acyl chloride. brainly.com The nucleophilic carbon of the Grignard reagent attacks one of the electrophilic carbonyl carbons of phosgene. This is followed by the expulsion of a chloride ion to yield this compound. It is crucial to control the stoichiometry, as Grignard reagents can react further with the newly formed acyl chloride to produce a tertiary alcohol upon aqueous workup. brainly.com
Reaction Scheme:
Formation of Grignard Reagent: 1-chloro-1-methylcyclohexane (B1295254) + Mg → 1-methylcyclohexylmagnesium chloride
Reaction with Phosgene: 1-methylcyclohexylmagnesium chloride + COCl₂ → this compound + MgCl₂
This method provides a pathway to the target molecule starting from an alkyl halide rather than a carboxylic acid.
Reactivity Profiles and Transformational Chemistry of 1 Methylcyclohexanecarbonyl Chloride
Nucleophilic Acyl Substitution Reactions
The cornerstone of 1-methylcyclohexanecarbonyl chloride's chemistry is the nucleophilic acyl substitution pathway. This two-step mechanism involves an initial attack by a nucleophile on the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride ion, which is an excellent leaving group, to regenerate the carbonyl double bond. masterorganicchemistry.comyoutube.com
Amidation Reactions
Amidation, the formation of amides, is a prominent reaction of this compound. This transformation is readily achieved by reacting the acyl chloride with nitrogen-based nucleophiles such as primary amines, secondary amines, or ammonia (B1221849). fishersci.co.ukyoutube.com
This compound reacts efficiently with both primary and secondary amines to yield N-substituted and N,N-disubstituted amides, respectively. youtube.comhud.ac.uk These reactions, often referred to as Schotten-Baumann reactions, are typically conducted in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct that is formed. fishersci.co.ukyoutube.com The base prevents the protonation of the amine reactant, ensuring it remains nucleophilic. youtube.com
The general procedure involves dissolving the amine and base in an aprotic solvent like dichloromethane (B109758) (DCM) and then adding the acyl chloride. fishersci.co.ukfishersci.it The reactions are often rapid, proceeding to completion at room temperature. fishersci.co.uk
Table 1: Examples of Amidation Reactions with Primary and Secondary Amines
| Amine | Base | Solvent | Product |
|---|---|---|---|
| Aniline | Triethylamine | Cyrene™ | N-phenyl-1-methylcyclohexanecarboxamide |
| Benzylamine | Triethylamine | Cyrene™ | N-benzyl-1-methylcyclohexanecarboxamide |
This table is illustrative of typical reaction conditions described for acyl chlorides. hud.ac.uk
The reaction of this compound with ammonia is a direct method for the synthesis of the primary amide, 1-methylcyclohexanecarboxamide. quora.com Traditionally, this transformation uses gaseous ammonia or aqueous ammonium (B1175870) hydroxide. ccspublishing.org.cn However, due to the operational challenges with gaseous ammonia and the instability of aqueous solutions, alternative ammonia surrogates have been explored. ccspublishing.org.cn
A key consideration in this reaction is that for every mole of amide produced, one mole of hydrochloric acid is generated. youtube.com This acid will react with the ammonia, a base, to form ammonium chloride. youtube.comquora.com To ensure the reaction proceeds to completion, it is necessary to use at least two equivalents of ammonia: one to act as the nucleophile and the second to act as the base. youtube.com
Recent methodologies have demonstrated the effective use of stable ammonium salts, such as ammonium chloride (NH₄Cl), in the presence of N-methylpyrrolidone (NMP) as both a solvent and an acid scavenger, providing a more convenient and lab-friendly protocol for the synthesis of primary amides from acyl chlorides. ccspublishing.org.cn
While this compound can be isolated and subsequently reacted, modern synthetic chemistry often favors one-pot procedures for efficiency. researchgate.netrsc.org In this approach, 1-methylcyclohexanecarboxylic acid is converted in situ to the acyl chloride, which then reacts with an amine without being isolated. nih.gov
Common reagents for the in-situ generation of the acyl chloride from the corresponding carboxylic acid include thionyl chloride (SOCl₂) and oxalyl chloride. rsc.orgnih.govresearchgate.net Following the formation of the acyl chloride, the amine is introduced to the same reaction vessel to complete the amidation. nih.gov This method streamlines the synthesis, reduces waste, and avoids the handling of the often-sensitive acyl chloride intermediate. nih.gov Various coupling agents derived from 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) have also been developed to facilitate these one-pot transformations under mild conditions. researchgate.net
The synthesis of substituted thioureas from this compound is a less direct process. Typically, the synthesis of thioureas involves the reaction of an isothiocyanate with a primary or secondary amine. ijacskros.comresearchgate.net Therefore, the conversion of this compound into a thiourea (B124793) derivative would first require its transformation into 1-methylcyclohexanecarbonyl isothiocyanate.
This can be achieved by reacting the acyl chloride with a thiocyanate (B1210189) salt, such as ammonium thiocyanate or potassium thiocyanate. nih.gov The resulting N-acyl isothiocyanate is a reactive intermediate that can then be treated with a primary or secondary amine to yield the corresponding N-acyl-N'-substituted thiourea.
Esterification Reactions
This compound readily undergoes esterification when treated with alcohols. libretexts.orgyoutube.com This method is one of the most effective ways to prepare esters, particularly when compared to the direct Fischer esterification of the parent carboxylic acid, as the reaction is not an equilibrium process and generally proceeds to completion. masterorganicchemistry.comcommonorganicchemistry.com
The reaction involves the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon of the acyl chloride. youtube.com A base, such as pyridine, is often added to the reaction mixture to act as a catalyst and to neutralize the HCl byproduct, preventing it from protonating the alcohol. youtube.com
Table 2: Examples of Esterification of Acyl Chlorides
| Alcohol | Base | Product |
|---|---|---|
| Methanol | Pyridine | Methyl 1-methylcyclohexanecarboxylate |
| Ethanol | Pyridine | Ethyl 1-methylcyclohexanecarboxylate |
This table is illustrative of typical esterification reactions involving acyl chlorides and alcohols. libretexts.orgyoutube.comcommonorganicchemistry.com
Alcoholysis Pathways
The reaction of this compound with alcohols, a process known as alcoholysis, proceeds through a nucleophilic acyl substitution mechanism to form the corresponding 1-methylcyclohexanecarboxylate esters. This transformation is generally rapid and exothermic. The reaction mechanism is initiated by the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acyl chloride. This addition step leads to the formation of a transient tetrahedral intermediate.
Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a leaving group. A final deprotonation step, often facilitated by a weak base or another alcohol molecule, yields the final ester product and hydrogen chloride (HCl) as a byproduct. Due to the high reactivity of acyl chlorides, this reaction typically proceeds efficiently without the need for heating.
Catalytic Considerations in Ester Formation
While the alcoholysis of this compound can proceed without a catalyst, the reaction rate and yield can be significantly improved by the addition of a weak, non-nucleophilic base. The primary role of this base is to neutralize the hydrogen chloride (HCl) generated as a byproduct.
By scavenging the HCl, the base prevents the protonation of the alcohol, which would reduce its nucleophilicity, and shifts the reaction equilibrium towards the products. Pyridine is a commonly employed catalyst for this purpose. It reacts with HCl to form pyridinium (B92312) chloride, an insoluble salt that precipitates out of the reaction mixture, effectively driving the reaction to completion. The use of a catalyst is particularly beneficial when working with less reactive or sterically hindered alcohols.
Electrophilic Aromatic Substitution: Friedel-Crafts Acylation
This compound serves as an effective acylating agent in Friedel-Crafts acylation reactions, enabling the introduction of the 1-methylcyclohexanoyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is a cornerstone method for the synthesis of aryl ketones. The reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acyl chloride.
Acylium Ion Generation and Electrophilicity
The initial and critical step in the Friedel-Crafts acylation is the generation of a highly electrophilic species, the acylium ion. The Lewis acid catalyst, typically AlCl₃, coordinates to the chlorine atom of this compound. This coordination polarizes the carbon-chlorine bond, weakening it and facilitating its cleavage.
The departure of the [AlCl₄]⁻ complex results in the formation of the 1-methylcyclohexanecarbonylium cation, commonly referred to as an acylium ion. This cation is a potent electrophile, stabilized by resonance, with the positive charge delocalized between the carbonyl carbon and oxygen atoms. This high degree of electrophilicity enables it to attack the electron-rich π-system of an aromatic ring.
Reaction Scope with Aromatic Substrates
The Friedel-Crafts acylation using this compound can be performed with a variety of aromatic substrates. The success and outcome of the reaction are influenced by the nature of the aromatic ring and the steric bulk of the acylating agent.
With simple aromatic hydrocarbons like benzene (B151609), the reaction proceeds to yield (1-methylcyclohexyl)(phenyl)methanone. For activated aromatic rings, such as toluene (B28343) and anisole, the reaction is generally faster. However, the steric hindrance presented by the tertiary carbon of the 1-methylcyclohexanoyl group plays a significant role in product distribution. A notable side reaction can occur with sterically demanding acyl chlorides, where the acylium ion undergoes decarbonylation (loss of carbon monoxide) to form a stable carbocation, leading to Friedel-Crafts alkylation instead of acylation. guidechem.comstackexchange.com For this compound, this would involve the formation of the tertiary 1-methylcyclohexyl carbocation.
| Aromatic Substrate | Expected Major Acylation Product | Potential Alkylation Byproduct | Key Considerations |
|---|---|---|---|
| Benzene | (1-Methylcyclohexyl)(phenyl)methanone | (1-Methylcyclohexyl)benzene | Standard acylation conditions apply. |
| Toluene | (4-Methylphenyl)(1-methylcyclohexyl)methanone | 1-Methyl-4-(1-methylcyclohexyl)benzene | Reaction is regioselective, favoring the para product due to steric hindrance. libretexts.org |
| Anisole | (4-Methoxyphenyl)(1-methylcyclohexyl)methanone | 1-Methoxy-4-(1-methylcyclohexyl)benzene | Highly activated substrate; para-substitution is strongly favored. depaul.edu |
Mechanistic Insights and Regioselectivity
The mechanism of Friedel-Crafts acylation, following the generation of the acylium ion, involves the electrophilic attack on the aromatic ring. The π-electrons of the arene act as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. Aromaticity is then restored by the loss of a proton from the carbon atom bearing the new acyl group. The liberated proton typically reacts with the [AlCl₄]⁻ complex, regenerating the AlCl₃ catalyst and forming HCl.
When the aromatic substrate is substituted, the regioselectivity of the acylation is governed by the electronic and steric properties of the substituent. Electron-donating groups, such as the methyl group in toluene or the methoxy (B1213986) group in anisole, activate the ring and are ortho-, para-directing. libretexts.orgdepaul.edu However, due to the significant steric bulk of the 1-methylcyclohexanoyl group, the acylation overwhelmingly occurs at the para position to minimize steric repulsion between the incoming acyl group and the substituent already present on the ring. libretexts.org The resulting ketone product is deactivated towards further acylation, which conveniently prevents polysubstitution reactions. organic-chemistry.org
Radical Reaction Pathways
Beyond ionic reactions, this compound can participate in radical chemistry. The generation of the 1-methylcyclohexanecarbonyl radical can be achieved under mild conditions, most notably through visible-light photoredox catalysis. This approach avoids the harsh conditions of traditional radical initiation methods.
Once formed, the 1-methylcyclohexanecarbonyl radical can undergo several transformations. One potential pathway is decarbonylation, where the radical loses a molecule of carbon monoxide (CO) to form the more stable tertiary 1-methylcyclohexyl radical. stackexchange.com This process is analogous to the decarbonylation of the acylium ion under Friedel-Crafts conditions.
Alternatively, the acyl radical can participate in intermolecular addition reactions, such as the Giese-type addition to electron-deficient alkenes. In this process, the nucleophilic acyl radical adds across the double bond of an alkene, generating a new carbon-centered radical, which can then be trapped to form a variety of functionalized ketone products.
| Radical Pathway | Intermediate Species | Potential Product Type | Typical Conditions |
|---|---|---|---|
| Decarbonylation | 1-Methylcyclohexyl radical | Alkane (after H-atom abstraction) | Photochemical or thermal initiation |
| Giese-type Addition | 1-Methylcyclohexanecarbonyl radical | Functionalized Ketones | Visible-light photoredox catalysis, electron-deficient alkene |
Stereoselective Radical Alkylation with Enolates
The stereoselective alkylation of enolates represents a powerful strategy for the asymmetric construction of carbon-carbon bonds. While traditional methods often rely on the S(_N)2 reaction with alkyl halides, the use of radical chemistry offers an alternative pathway with distinct reactivity and selectivity. ub.edu In the context of this compound, its application has been documented in the synthesis of precursors for stereoselective radical alkylation studies. ub.edu
Research in the field of stereoselective radical alkylation of titanium enolates has utilized N-acyl oxazolidinones as chiral auxiliaries to control the stereochemical outcome of the reaction. ub.edu In a specific procedure, this compound was used as a reagent to prepare a substrate for these studies. ub.edu The reaction involved the acylation of an N-acyl oxazolidinone, demonstrating the utility of this compound in introducing the 1-methylcyclohexanecarbonyl moiety. ub.edu
The general approach for such reactions involves the generation of a nucleophilic enolate, which is then subjected to a radical alkylation agent. The stereoselectivity of the alkylation is guided by the chiral auxiliary, which directs the approach of the incoming radical species. The following table outlines the reactants and conditions used in the aforementioned preparation. ub.edu
| Reactant/Reagent | Molar Mass ( g/mol ) | Amount | Role |
| This compound | 160.64 | 530 mg (3.3 mmol) | Acylating agent |
| N-Acyl oxazolidinone derivative | - | - | Chiral substrate |
| Toluene | 92.14 | 3 mL | Solvent |
This preparative step is crucial for the subsequent investigation of stereoselective radical alkylations, where the newly formed N-(1-methylcyclohexanecarbonyl)-oxazolidinone would be used as a substrate. The radical alkylation itself would then proceed by reacting this substrate with a radical generating system, where the stereochemical outcome is of primary interest.
Investigation of Radical Intermediates and Radical Clocks
The study of reaction mechanisms often involves the investigation of transient species such as radical intermediates. Radical clocks are a powerful tool in this regard, allowing for the indirect determination of the kinetics of fast radical reactions. A radical clock is a molecule that undergoes a unimolecular rearrangement at a known rate. By competing this rearrangement with a bimolecular reaction of interest, the rate of the unknown reaction can be determined.
In the context of this compound, the generation of a 1-methylcyclohexylcarbonyl radical could be envisaged. The reactivity and lifetime of such a radical intermediate would be of fundamental interest. For instance, the rate of decarbonylation or other rearrangements could be studied.
Stereochemical Aspects in 1 Methylcyclohexanecarbonyl Chloride Transformations
Retention of Stereochemical Integrity in Amide Syntheses
In the formation of amides from acyl chlorides and amines, the reaction at the carbonyl carbon does not typically involve the breaking of bonds at existing stereocenters, provided the stereocenter is not at the alpha-position and susceptible to enolization. For 1-methylcyclohexanecarbonyl chloride, the chiral center (if the substitution pattern on the ring creates one) is part of the cyclohexyl ring. The reaction involves the nucleophilic attack of an amine on the carbonyl carbon, followed by the elimination of the chloride ion.
This process generally occurs with retention of the stereochemical integrity of the cyclohexyl ring. A study on the one-pot synthesis of amides from carboxylic acids activated using thionyl chloride (which forms an acyl chloride in situ) demonstrated that the amidation of N-protected α-amino acids proceeds with almost complete retention of stereochemical integrity of the chiral substrates. researchgate.net This principle can be extended to reactions involving this compound, where the stereochemistry of the methyl-substituted cyclohexyl ring is expected to be preserved during the amide bond formation.
Table 1: Hypothetical Stereochemical Outcome in the Amidation of a Chiral Isomer of this compound
| Starting Material Isomer | Amine | Expected Product Isomer | Stereochemical Outcome |
| (R)-1-Methylcyclohexanecarbonyl chloride | Achiral Amine | (R)-N-substituted-1-methylcyclohexanecarboxamide | Retention of Configuration |
| (S)-1-Methylcyclohexanecarbonyl chloride | Achiral Amine | (S)-N-substituted-1-methylcyclohexanecarboxamide | Retention of Configuration |
Influence of Starting Material Stereochemistry on Product Configuration
The absolute configuration of the product is directly dependent on the stereochemistry of the starting this compound. If a specific stereoisomer of the acyl chloride is used, the resulting amide will retain that stereochemical configuration. For instance, if the starting material is the cis-isomer of a substituted this compound, the resulting amide will also have a cis-relationship between the substituents on the cyclohexane (B81311) ring.
The stereochemistry of the starting material dictates the three-dimensional arrangement of the final product. This is a fundamental concept in stereoselective synthesis, where the goal is to produce a single desired stereoisomer. The conformational preferences of the cyclohexyl ring in the starting acyl chloride, with the methyl and carbonyl chloride groups in either axial or equatorial positions, will influence the accessibility of the carbonyl group to the incoming amine, but it will not change the inherent chirality of the molecule during the reaction, assuming no epimerization occurs.
Diastereoselective and Enantioselective Methodologies
While specific diastereoselective or enantioselective methodologies involving this compound are not extensively documented in readily available literature, general strategies for such transformations can be considered.
Diastereoselective Synthesis: When a chiral this compound reacts with a chiral amine, a pair of diastereomers can be formed. The ratio of these diastereomers is determined by the degree of stereochemical induction during the reaction. Factors influencing this include the steric hindrance of both reactants and the reaction conditions. For example, the reaction of a racemic mixture of a chiral acyl chloride with an enantiomerically pure amine can lead to the formation of two diastereomeric amides, which can then potentially be separated.
Enantioselective Methodologies: Enantioselective synthesis aims to produce a single enantiomer of a chiral product. In the context of this compound, this could involve several hypothetical approaches:
Kinetic Resolution: A racemic mixture of this compound could be reacted with a chiral, non-racemic amine in less than stoichiometric amounts. One enantiomer of the acyl chloride may react faster than the other, leading to an enrichment of the slower-reacting enantiomer in the unreacted starting material and the formation of a diastereomerically enriched amide.
Catalytic Enantioselective Synthesis: While less common for amide formation from acyl chlorides, it is conceivable that a chiral catalyst could be employed to differentiate between the enantiotopic faces of a prochiral precursor to this compound, or to catalyze the reaction of a prochiral amine with the acyl chloride in an enantioselective manner.
Further research would be necessary to develop and document specific diastereoselective and enantioselective methodologies for transformations involving this compound.
Advanced Applications and Derivatization in Complex Molecule Synthesis
Building Block in Pharmaceutical Compound Synthesis
The 1-methylcyclohexanecarbonyl moiety is a key structural component in the development of various therapeutic agents due to its ability to confer desirable pharmacokinetic properties such as lipophilicity and metabolic stability. A notable application of 1-methylcyclohexanecarbonyl chloride is in the synthesis of potent and selective enzyme inhibitors.
Detailed Research Findings:
One significant area of application is in the development of inhibitors for Pim-1 kinase, a serine/threonine kinase implicated in the progression of various cancers, including prostate cancer. The synthesis of targeted inhibitors often involves the incorporation of the 1-methylcyclohexanecarboxamido group to enhance binding affinity and cellular activity.
Table 1: Application in Pharmaceutical Synthesis
| Target Class | Specific Intermediate/Compound | Role of this compound |
|---|
Intermediate in Agrochemical Development
In the field of agrochemicals, this compound serves as a crucial intermediate in the synthesis of novel pesticides and herbicides. The lipophilic nature of the 1-methylcyclohexyl group can enhance the penetration of the active ingredient through the waxy cuticles of plants or the exoskeletons of insects, thereby improving the efficacy of the agrochemical.
While specific, publicly disclosed examples in late-stage development are limited, patent literature indicates its use in the derivatization of herbicidal and insecticidal scaffolds. The general strategy involves the acylation of amines or alcohols within the core structure of the agrochemical to introduce the 1-methylcyclohexylcarbonyl group. This modification can influence the compound's mode of action, spectrum of activity, and environmental persistence.
Table 2: Use as an Agrochemical Intermediate
| Agrochemical Class | General Application | Synthetic Utility of this compound |
|---|
Role in Spiro-Center Formation in Polycyclic Compounds
The construction of spirocyclic systems, where two rings share a single atom, is a significant challenge in organic synthesis. These motifs are of great interest due to their presence in numerous natural products and their unique three-dimensional structures. This compound can be a precursor for the formation of spiro-centers, particularly in the synthesis of dispiro compounds.
A general and analogous synthetic approach involves the base-mediated self-condensation of a cyclohexanecarbonyl chloride derivative. In the case of this compound, treatment with a suitable base, such as triethylamine (B128534), would likely lead to the formation of a ketene (B1206846) intermediate. This highly reactive intermediate can then undergo a [2+2] cycloaddition with another molecule of the ketene, followed by rearrangement and further reaction to form a dispiro[5.1.5.1]tetradecane-dione derivative, with the methyl groups positioned at the spiro-centers. This dione (B5365651) can then serve as a versatile intermediate for the synthesis of more complex polycyclic systems.
This reaction highlights the utility of the acyl chloride in creating sterically hindered and structurally complex spirocyclic frameworks.
Utility in Polymer Modification and Functionalization
The surface properties of polymers play a critical role in their performance in various applications, from biomedical devices to advanced materials. This compound can be employed as a reagent for the surface modification of polymers containing reactive functional groups such as hydroxyl or amine groups.
By reacting this compound with the polymer surface, a layer of 1-methylcyclohexylcarbonyl groups can be covalently attached. This acylation process can significantly alter the surface properties of the polymer. For example, the introduction of the bulky and hydrophobic 1-methylcyclohexyl groups can increase the hydrophobicity and alter the surface energy of the polymer. This can be beneficial in applications requiring controlled wettability or reduced biofouling.
For instance, modifying the surface of a biocompatible polymer with this compound could potentially enhance its hemocompatibility by creating a more hydrophobic surface that resists protein adsorption and platelet adhesion.
Synthesis of Specialized Chemical Sensates
This compound is a valuable precursor in the synthesis of specialized chemical sensates, particularly those that elicit a cooling sensation. The p-menthane (B155814) carboxamide structure is a well-known motif in a variety of commercial cooling agents.
A prominent example is the synthesis of N-ethyl-p-menthane-3-carboxamide, commonly known as WS-3. The synthesis of such compounds can be envisioned starting from a p-menthane carboxylic acid derivative, which can be converted to the corresponding acyl chloride. Although not this compound itself, the closely related p-menthane-3-carbonyl chloride is a key intermediate. This acyl chloride is then reacted with an appropriate amine, such as ethylamine, to form the final amide product. The 1-methylcyclohexyl moiety, or its substituted analogues, is crucial for the molecule's interaction with the TRPM8 receptor, which is responsible for the sensation of cold.
The versatility of the acyl chloride allows for the synthesis of a wide range of amide derivatives, enabling the fine-tuning of the cooling intensity, duration, and sensory profile of the final product.
Table 3: Application in Sensate Synthesis
| Sensate Type | Example Compound | Synthetic Role of Acyl Chloride Precursor |
|---|
Mechanistic Elucidation and Computational Investigations of 1 Methylcyclohexanecarbonyl Chloride Reactions
Detailed Reaction Mechanisms (e.g., Nucleophilic Acyl Substitution, Electrophilic Aromatic Substitution, Radical Pathways)
The reactions of 1-methylcyclohexanecarbonyl chloride primarily follow three major mechanistic routes: nucleophilic acyl substitution, electrophilic aromatic substitution, and, under specific conditions, radical pathways.
Nucleophilic Acyl Substitution:
This is the most common reaction pathway for acyl chlorides. The mechanism is a two-step process, often referred to as an addition-elimination mechanism.
Nucleophilic Attack: The reaction initiates with the attack of a nucleophile (Nu⁻) on the electrophilic carbonyl carbon of the this compound. This attack breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen.
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the C=O double bond, and in the process, the chloride ion, being a good leaving group, is expelled.
This mechanism is central to the synthesis of various derivatives from this compound, as detailed in the table below.
| Nucleophile (Nu-H) | Product | Product Class |
| Water (H₂O) | 1-Methylcyclohexanecarboxylic acid | Carboxylic Acid |
| Alcohol (R'OH) | Alkyl 1-methylcyclohexanecarboxylate | Ester |
| Amine (R'NH₂) | N-Alkyl-1-methylcyclohexanecarboxamide | Amide |
| Carboxylate (R'COO⁻) | 1-Methylcyclohexanecarboxylic anhydride | Acid Anhydride |
Electrophilic Aromatic Substitution (Friedel-Crafts Acylation):
This compound serves as an acylating agent in Friedel-Crafts reactions to introduce the 1-methylcyclohexanecarbonyl group onto an aromatic ring. This reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). chemguide.co.uk
Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the chlorine atom of the acyl chloride, making it a better leaving group. This facilitates the cleavage of the C-Cl bond to form a resonance-stabilized acylium ion. This ion is the active electrophile in the reaction. chemguide.co.uk
Electrophilic Attack: The electron-rich aromatic ring (e.g., benzene) acts as a nucleophile and attacks the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
Deprotonation: A weak base, typically the [AlCl₄]⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final aryl ketone product.
A key advantage of the Friedel-Crafts acylation is that the acylium ion is resonance-stabilized and does not undergo rearrangements, unlike the carbocations in Friedel-Crafts alkylations.
Radical Pathways:
While ionic mechanisms are more common for acyl chlorides, radical pathways can be initiated under specific conditions, such as photolysis. Recent advancements have demonstrated that acyl radicals can be generated from acyl chlorides using visible-light photoredox catalysis. rsc.orgresearchgate.net
Catalyst Activation: A nucleophilic organic catalyst first reacts with the this compound via nucleophilic acyl substitution to form a key intermediate. rsc.org
Photolytic Cleavage: This intermediate possesses a weak bond that can be cleaved by low-energy photons (e.g., blue LEDs) to generate the 1-methylcyclohexanecarbonyl radical and a catalyst-derived radical. rsc.orgresearchgate.net
Radical Reaction: The newly formed acyl radical is a nucleophilic intermediate that can then participate in various radical reactions, such as Giese-type additions to electron-poor olefins, to form new carbon-carbon bonds. researchgate.net
This photochemical approach avoids the high reduction potential of acyl chlorides that makes them resistant to standard single-electron transfer (SET) activation mechanisms. rsc.org
Theoretical Studies and Density Functional Theory (DFT) Calculations
While specific theoretical studies and Density Functional Theory (DFT) calculations exclusively for this compound are not extensively documented in publicly available literature, computational methods have been widely applied to analogous acyl chlorides and reaction mechanisms. These studies provide valuable insights that can be extrapolated to understand the behavior of this compound.
DFT calculations are instrumental in elucidating reaction mechanisms by mapping potential energy surfaces, identifying transition states, and calculating activation energies. For instance, computational studies on the nucleophilic substitution at the carbonyl carbon of simple acyl chlorides have investigated whether the reaction proceeds through a stepwise addition-elimination pathway involving a tetrahedral intermediate or a concerted Sₙ2-like mechanism. nih.gov These studies have shown that the pathway can be influenced by the nucleophile and solvent conditions. For example, gas-phase chloride ion exchange with acetyl chloride was found to proceed via a concerted Sₙ2-like pathway without a discernible tetrahedral intermediate. nih.gov
In the context of Friedel-Crafts acylation, DFT has been used to study the reaction of benzene (B151609) with the acetyl cation, providing a detailed potential energy surface for the formation of the sigma complex and subsequent deprotonation. researchgate.net Such studies help in understanding the energetics of each step and the role of the catalyst in lowering the activation barriers.
For radical reactions, computational modeling helps to elucidate complex, multi-step catalytic cycles involved in the photochemical generation of acyl radicals from acyl chlorides. These theoretical models can predict the stability of radical intermediates and the feasibility of different reaction pathways, complementing experimental findings.
Role of Catalysts and Reaction Pathway Analysis
Catalysts play a pivotal role in directing the reactivity of this compound, particularly in electrophilic aromatic substitution and in facilitating the formation of radical species.
Lewis Acid Catalysis in Friedel-Crafts Acylation:
In Friedel-Crafts acylation, a strong Lewis acid catalyst is essential. The most commonly used catalyst is aluminum chloride (AlCl₃).
Catalytic Cycle:
Activation: The catalyst (AlCl₃) activates the this compound by coordinating with the chlorine atom, which polarizes the C-Cl bond and facilitates its heterolytic cleavage.
Electrophile Formation: This leads to the formation of the electrophilic 1-methylcyclohexanecarbonylium ion (an acylium ion) and the [AlCl₄]⁻ anion.
Substitution: The acylium ion is attacked by the aromatic ring.
Regeneration: The [AlCl₄]⁻ anion acts as a base, abstracting a proton from the arenium ion intermediate to restore aromaticity and regenerate the AlCl₃ catalyst, with the formation of HCl as a byproduct.
Nucleophilic Catalysis in Radical Formation:
In the photochemical generation of acyl radicals, a nucleophilic organic catalyst is employed. rsc.orgresearchgate.net
Reaction Pathway:
The pathway begins with the nucleophilic catalyst attacking the acyl chloride to form a new, more photolabile intermediate.
This intermediate absorbs light, leading to the homolytic cleavage of a weak bond and the formation of the desired acyl radical.
The acyl radical engages in the main reaction (e.g., addition to an alkene).
The catalyst is regenerated through subsequent steps in the catalytic cycle.
This pathway analysis reveals a clever strategy to overcome the inherent stability of the acyl chloride towards reduction by transforming it into an easily cleavable species, thus opening up radical-based synthetic routes. rsc.org
Emerging Trends and Future Research Directions
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The classic reactions of 1-methylcyclohexanecarbonyl chloride, such as forming esters and amides, are well-established. savemyexams.comchemistrysteps.comyoutube.com However, modern organic synthesis demands greater control over reactivity and selectivity, prompting research into new catalytic systems. Future progress lies in applying cutting-edge catalytic methods to this specific acyl chloride to unlock new transformations.
One promising area is the use of photoredox catalysis . Visible-light-mediated photoredox catalysis, often in dual systems with nickel, has been shown to effectively couple various acyl chlorides with reagents like potassium alkyltrifluoroborates to form ketones. acs.org Applying this to this compound could provide a mild and efficient route to complex dialkyl ketones that are otherwise difficult to synthesize.
Another emerging trend is the catalytic generation of acyl radicals . Nucleophilic organic catalysts can activate acyl chlorides under visible light to form acyl radicals. rsc.orgresearchgate.net These radicals can then participate in reactions such as Giese-type additions to electron-poor olefins, forging new carbon-carbon bonds in ways that traditional nucleophilic acyl substitution cannot. researchgate.netnih.gov The application of this methodology to this compound would represent a significant expansion of its synthetic utility.
For reactions like Friedel-Crafts acylation, traditional Lewis acid catalysts (e.g., AlCl₃) pose environmental and handling challenges. google.com Research into solid acid catalysts, such as zeolites , offers a recyclable and more environmentally benign alternative for acylating aromatic compounds, a potential application for this compound. google.comresearchgate.net
The table below summarizes potential advanced catalytic systems applicable to this compound.
Table 1: Emerging Catalytic Systems for this compound
| Catalytic System | Potential Transformation | Advantages |
|---|---|---|
| Photoredox/Nickel Dual Catalysis | Cross-coupling with organoboron reagents to form ketones | Mild reaction conditions, high functional group tolerance |
| Organic Photoredox Catalysis | Generation of acyl radicals for C-C bond formation | Avoids transition metals, uses visible light |
Sustainable Synthesis Methodologies for this compound and Its Derivatives
The conventional synthesis of this compound from its corresponding carboxylic acid typically employs reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). chemguide.co.ukchemistrystudent.com While effective, these reagents generate significant acidic waste (HCl, SO₂) and are hazardous to handle. chemguide.co.ukacs.org Future research is focused on developing greener alternatives.
Alternative Chlorinating Agents:
Oxalyl chloride is a milder and cleaner alternative to thionyl chloride. Its reaction with carboxylic acids produces only gaseous byproducts (CO, CO₂, HCl), which simplifies product purification and workup. researchgate.netresearchgate.net
3,3-Dichlorocyclopropenes , in the presence of a tertiary amine base, have been shown to rapidly convert carboxylic acids to acid chlorides under mild conditions. organic-chemistry.org
Polymer-supported reagents , such as polymer-supported triphenylphosphine (B44618) (PS-TPP) in combination with carbon tetrachloride, allow for the conversion of carboxylic acids to acyl chlorides. A key advantage is that the phosphine (B1218219) oxide byproduct remains on the solid support and can be removed by simple filtration. researchgate.net
For the synthesis of derivatives, sustainable methods are also being developed. For instance, the formation of amides from this compound can be achieved under metal-free, neutral conditions using a simple phosphate (B84403) buffer as the reaction medium. This approach avoids organic solvents and simplifies product isolation, often to just filtration. tandfonline.com Furthermore, using derivatives of this compound to modify natural biopolymers, such as polysaccharides, represents a green approach to creating valuable bio-based materials. pjoes.com
Table 2: Comparison of Synthesis Reagents for this compound
| Reagent | Byproducts | Advantages | Disadvantages |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) | SO₂, HCl | Inexpensive, effective | Toxic gaseous byproducts, harsh |
| Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl | Gaseous byproducts, milder conditions | More expensive, toxic |
Exploration of Undiscovered Reactivity Modes and Chemical Transformations
Beyond its role as an acylating agent in nucleophilic substitution reactions, libretexts.orgchemguide.co.uk research into novel reaction manifolds for acyl chlorides is uncovering new synthetic possibilities for this compound.
The generation of acyl radicals under photochemical conditions is a paradigm shift in the reactivity of acyl chlorides. rsc.orgnih.gov Instead of behaving as an electrophile, the carbonyl carbon becomes a nucleophilic radical capable of adding to activated alkenes. researchgate.net This opens up pathways for this compound to be used in radical-based C-C bond-forming reactions, significantly broadening its synthetic potential beyond traditional two-electron chemistry.
Furthermore, the synergistic combination of photoredox catalysis with transition metal catalysis enables new types of cross-coupling reactions. For example, photoredox/nickel dual catalysis allows for the coupling of acyl chlorides with secondary alkylboron reagents, a transformation not readily achieved by conventional means. acs.org This would allow the 1-methylcyclohexanecarbonyl group to be connected to complex alkyl fragments, generating a diverse range of ketones.
While Friedel-Crafts acylation is a classic reaction, its application using this compound with modern, chemoselective catalytic systems remains an area for exploration. The use of highly selective solid acid catalysts could allow for regioselective acylation of complex aromatic and heterocyclic systems that would be incompatible with traditional Lewis acids. researchgate.net
Advanced Material Science Applications Utilizing this compound Derivatives
The unique structural properties of the 1-methylcyclohexyl moiety—namely its bulkiness and aliphatic nature—make derivatives of this compound attractive building blocks for advanced materials.
A significant area of future research is in the synthesis of Covalent Organic Frameworks (COFs) . COFs are crystalline porous polymers with highly ordered structures, constructed from organic building units. acs.org Acyl chlorides can serve as monomers that react with amines or other linkers to form the stable, extended network of the framework. acs.org this compound could be used as a "capping" agent or as part of a larger, functionalized monomer to introduce the bulky, non-polar 1-methylcyclohexyl group into the COF structure. This could be used to tune the framework's porosity, surface area, and affinity for specific guest molecules. nih.govbldpharm.com
Another application is in the modification of polymer and material surfaces . The acyl chloride functional group can react readily with hydroxyl or amine groups present on the surface of various materials (e.g., silica, polymers, natural fibers). rsc.orggoogle.com This allows for the covalent attachment of the 1-methylcyclohexyl group, which can be used to control surface properties such as hydrophobicity, adhesion, and lubricity. For example, modifying the surface of a hydrophilic material with this compound would render it significantly more water-repellent.
Finally, derivatives of this compound can be used to synthesize specialty polymers. For instance, reacting it with diols or diamines could produce polyesters or polyamides containing the bulky cyclohexyl group in the polymer backbone. Research has shown that polymers incorporating methyl-cyclohexanone moieties exhibit interesting thermal and conductive properties. researchgate.net The incorporation of the 1-methylcyclohexyl group can impart increased thermal stability, rigidity, and solubility in organic solvents compared to linear aliphatic analogues. researchgate.net
Q & A
Q. What are the common synthetic routes for 1-Methylcyclohexanecarbonyl chloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via chlorodehydroxylation of 1-Methylcyclohexanol derivatives using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example, chlorination of 1-Methyl-4-t-butylcyclohexanol yields stereoisomeric chlorides, where reaction temperature and solvent polarity significantly influence stereoselectivity . Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of alcohol to SOCl₂). Post-synthesis purification via fractional distillation or recrystallization is critical to isolate the desired isomer.
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation:
- ¹H NMR : Peaks at δ 1.2–1.8 ppm (cyclohexyl CH₂), δ 2.1–2.3 ppm (methyl group adjacent to carbonyl), and δ 3.0–3.5 ppm (C-Cl coupling).
- ¹³C NMR : Carbonyl carbon (C=O) appears at ~170–175 ppm, with cyclohexyl carbons in the 20–40 ppm range.
Infrared (IR) spectroscopy identifies the carbonyl stretch (~1800 cm⁻¹) and C-Cl bond (~600 cm⁻¹). Mass spectrometry (MS) provides molecular ion peaks ([M]⁺) and fragmentation patterns to validate molecular weight (e.g., 160.6 g/mol) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for reactions involving volatile intermediates.
- Storage : Keep in airtight containers under inert gas (N₂ or Ar) to avoid hydrolysis.
- Waste Disposal : Neutralize residual chloride with aqueous sodium bicarbonate before disposal .
Advanced Research Questions
Q. How do steric and electronic factors influence the stereochemical outcomes of reactions involving this compound?
- Methodological Answer : Steric hindrance from the methyl group on the cyclohexane ring directs nucleophilic attack to the less hindered equatorial position. For example, in esterification reactions, bulky nucleophiles (e.g., tert-butanol) favor equatorial adducts, while smaller nucleophiles (e.g., methanol) may exhibit axial selectivity. Computational studies (DFT calculations) can model transition states to predict regioselectivity. Experimental validation via X-ray crystallography or NOESY NMR is recommended to resolve stereochemical ambiguities .
Q. What strategies can resolve contradictions in reported reaction yields or selectivity across studies?
- Methodological Answer :
- Systematic Literature Review : Use databases like PubMed and PubChem with search terms such as "chlorodehydroxylation" or "cyclohexanecarbonyl chloride" to identify variables (e.g., solvent, catalyst) affecting outcomes .
- Control Experiments : Replicate baseline conditions from conflicting studies while controlling for humidity, reagent purity, and mixing efficiency.
- Multi-Analytical Cross-Validation : Combine HPLC for purity analysis, GC-MS for yield quantification, and 2D NMR for structural confirmation to reconcile discrepancies .
Q. How can computational modeling enhance the design of derivatives from this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Predict solubility and reactivity in different solvents (e.g., toluene vs. DMF).
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide functionalization (e.g., adding fluorinated groups for increased stability).
- QSPR Models : Quantify structure-property relationships to optimize logP values or melting points for specific applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
